Cas no 2137536-16-2 (5-(4-Fluorophenyl)-3-methyl-1,2-thiazole)
5-(4-Fluorophenyl)-3-methyl-1,2-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-fluorophenyl)-3-methyl-1,2-thiazole
- 2137536-16-2
- EN300-701909
- 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole
-
- Inchi: 1S/C10H8FNS/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
- InChI Key: WMXNYZFTNLVJCF-UHFFFAOYSA-N
- SMILES: S1C(=CC(C)=N1)C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 193.03614860g/mol
- Monoisotopic Mass: 193.03614860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 41.1Ų
5-(4-Fluorophenyl)-3-methyl-1,2-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701909-0.05g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 0.05g |
$1272.0 | 2025-03-12 | |
| Enamine | EN300-701909-0.1g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 0.1g |
$1332.0 | 2025-03-12 | |
| Enamine | EN300-701909-0.25g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 0.25g |
$1393.0 | 2025-03-12 | |
| Enamine | EN300-701909-0.5g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 0.5g |
$1453.0 | 2025-03-12 | |
| Enamine | EN300-701909-1.0g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 1.0g |
$1515.0 | 2025-03-12 | |
| Enamine | EN300-701909-2.5g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 2.5g |
$2969.0 | 2025-03-12 | |
| Enamine | EN300-701909-5.0g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 5.0g |
$4391.0 | 2025-03-12 | |
| Enamine | EN300-701909-10.0g |
5-(4-fluorophenyl)-3-methyl-1,2-thiazole |
2137536-16-2 | 95.0% | 10.0g |
$6512.0 | 2025-03-12 |
5-(4-Fluorophenyl)-3-methyl-1,2-thiazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole
Introduction to 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole (CAS No. 2137536-16-2)
5-(4-Fluorophenyl)-3-methyl-1,2-thiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2137536-16-2, belongs to the thiazole class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of a fluorophenyl substituent and a methyl group at specific positions in the thiazole ring imparts distinct chemical and pharmacological characteristics, making it a promising candidate for further research and development.
The chemical structure of 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole consists of a five-membered ring containing sulfur and nitrogen atoms, which is a hallmark of thiazole derivatives. The fluorophenyl group introduces a fluorine atom into the aromatic ring, which can influence the electronic properties and binding affinity of the molecule. Additionally, the methyl group at the 3-position of the thiazole ring contributes to steric hindrance and may affect the compound's solubility and metabolic stability. These structural features make 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole an intriguing subject for investigation in drug discovery.
In recent years, there has been growing interest in thiazole derivatives due to their potential applications in medicine. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of fluorine into aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The fluorophenyl moiety in 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole is expected to improve its interaction with biological targets, thereby increasing its efficacy as a therapeutic agent.
Several studies have highlighted the pharmacological significance of thiazole derivatives. For instance, researchers have demonstrated that certain thiazole compounds can inhibit specific enzymes or receptors involved in disease pathways. The structural flexibility of 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole allows for modifications that can fine-tune its biological activity. This adaptability makes it a valuable scaffold for designing novel drugs with improved pharmacokinetic profiles.
One of the most compelling aspects of 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole is its potential application in oncology research. Thiazole derivatives have shown promise as kinase inhibitors, which are critical in targeting cancer cell proliferation. The fluorophenyl group may enhance the compound's ability to bind to ATP pockets in kinases, thereby blocking their activity. Preliminary studies suggest that this compound could be effective against various cancer types by disrupting key signaling pathways involved in tumor growth.
Another area where 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole shows promise is in anti-inflammatory therapy. Chronic inflammation is associated with numerous diseases, including arthritis and cardiovascular disorders. Thiazole compounds have been found to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. The unique structural features of this compound may allow it to interact with inflammatory targets more effectively than existing treatments.
The synthesis of 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and cyclization methods are often employed to construct the thiazole core with the desired substituents. The introduction of the fluorophenyl group necessitates specialized conditions to achieve regioselectivity and minimize side reactions.
In conclusion, 5-(4-Fluorophenyl)-3-methyl-1,2-thiazole (CAS No. 2137536-16-2) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of a thiazole ring with a fluorophenyl substituent and a methyl group positions it as a valuable scaffold for drug development. Ongoing research into its biological activities suggests that it may play a crucial role in treating various diseases, particularly cancer and inflammation-related disorders. As synthetic methodologies continue to advance, further exploration of this compound's therapeutic potential is warranted.
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